1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is a complex organic compound that features a unique combination of isoquinoline and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling of Isoquinoline and Thiazole: The final step involves coupling the isoquinoline and thiazole moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone: shares structural similarities with other isoquinoline-thiazole derivatives, such as:
Uniqueness
Structural Features: The presence of both isoquinoline and thiazole rings in a single molecule provides unique electronic and steric properties.
Biological Activity: The specific substitution pattern on the thiazole ring can lead to distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-11-10-15-6-4-5-7-16(15)13-23)12-18-14-25-20(22-18)21-17-8-2-1-3-9-17/h1-9,14H,10-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODPEDOTXLJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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